N-[2-(4-bromophenoxy)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide
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Overview
Description
N-[2-(4-bromophenoxy)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of N-[2-(4-bromophenoxy)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide typically involves the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride to form N-(2-(4-bromophenoxy)ethyl)amine. This intermediate is then reacted with 2-[(1-methyl-1H-indol-4-yl)oxy]acetyl chloride to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
N-[2-(4-bromophenoxy)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenoxy)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
N-[2-(4-bromophenoxy)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety and has been studied for its anti-inflammatory properties.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzoimidazol-1-yl]ethanone: This compound has shown antimicrobial activity and is structurally similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the bromophenoxy and indole moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19BrN2O3 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-2-(1-methylindol-4-yl)oxyacetamide |
InChI |
InChI=1S/C19H19BrN2O3/c1-22-11-9-16-17(22)3-2-4-18(16)25-13-19(23)21-10-12-24-15-7-5-14(20)6-8-15/h2-9,11H,10,12-13H2,1H3,(H,21,23) |
InChI Key |
SMJHBBAZLUIBIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)NCCOC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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